1,2,3,4-tetrahydroquinoline-5-sulfonamide hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H12N2O2S·HCl It is a derivative of tetrahydroquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-tetrahydroquinoline-5-sulfonamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by cyclization and sulfonation reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: It can be used in the production of dyes, pigments, and other materials that require stable heterocyclic structures.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-5-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as a competitive inhibitor of certain enzymes by mimicking the natural substrate and binding to the active site . This inhibition can disrupt normal biochemical pathways, leading to therapeutic effects in the case of drug applications.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but differs in its functional groups and biological activity.
Quinoline: A fully aromatic compound that is structurally related but lacks the tetrahydro component.
Sulfanilamide: Another sulfonamide compound with different applications and mechanisms of action.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride is unique due to its combination of a tetrahydroquinoline core with a sulfonamide group, which imparts specific chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
2402829-96-1 |
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Molecular Formula |
C9H13ClN2O2S |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
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